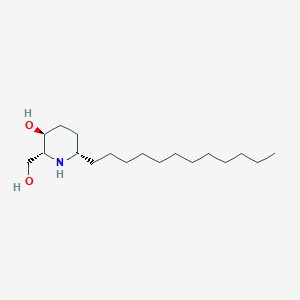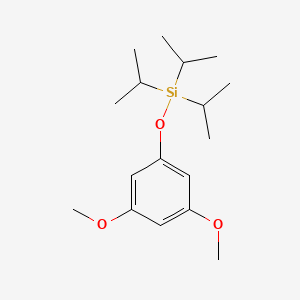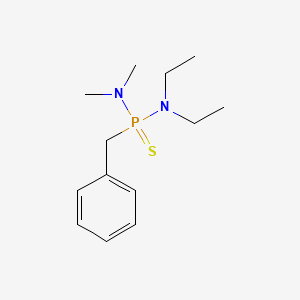
N,N'-Methylenebis(N-benzylnitrous hydrazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Methylenebis(N-benzylnitrous hydrazide): is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two benzylnitrous hydrazide groups linked by a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebis(N-benzylnitrous hydrazide) typically involves the reaction of benzylhydrazine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted with nitrous acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-Methylenebis(N-benzylnitrous hydrazide) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Methylenebis(N-benzylnitrous hydrazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrous groups to amine groups.
Substitution: The benzylnitrous groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react under mild conditions to substitute the benzylnitrous groups.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N,N’-Methylenebis(N-benzylnitrous hydrazide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N’-Methylenebis(N-benzylnitrous hydrazide) involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved include nucleophilic addition and substitution reactions, which can result in the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
N,N’-Methylenebis(acrylamide): Known for its use as a crosslinking agent in polymer chemistry.
N,N’-Methylenebis(benzylamine): Similar structure but different reactivity due to the presence of amine groups instead of nitrous groups.
Uniqueness: N,N’-Methylenebis(N-benzylnitrous hydrazide) is unique due to its dual benzylnitrous groups, which confer distinct reactivity patterns compared to other methylenebis compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
161525-09-3 |
|---|---|
Molekularformel |
C15H18N6O2 |
Molekulargewicht |
314.34 g/mol |
IUPAC-Name |
N-benzyl-N-[(2-benzyl-2-nitrosohydrazinyl)methylamino]nitrous amide |
InChI |
InChI=1S/C15H18N6O2/c22-18-20(11-14-7-3-1-4-8-14)16-13-17-21(19-23)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI-Schlüssel |
VYRCSMXZDXYXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(NCNN(CC2=CC=CC=C2)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)








